
Prednisolone metasulfobenzoate
概要
説明
Prednisolone metasulfobenzoate: is a synthetic glucocorticoid, a class of corticosteroids that mimic the effects of hormones produced by the adrenal glands. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is particularly effective in treating inflammatory conditions and autoimmune diseases, such as ulcerative colitis .
準備方法
Synthetic Routes and Reaction Conditions: Prednisolone metasulfobenzoate can be synthesized through two main methods :
Condensation Method: Prednisolone 21-methanesulfonate is condensed with sodium 3-sulfobenzoate in a mixture of dimethylformamide (DMF) and water. The resulting product is then converted to its sodium salt using aqueous sodium acetate.
Sulfonation Method: Benzoic acid is sulfonated with hot chlorosulfonic acid to produce 3-carboxybenzenesulfonyl chloride. This intermediate is then converted to a pyridine complex, which is coupled with prednisolone to form the 21-sulfobenzoate ester. The final product is isolated as the sodium salt by treatment with aqueous sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically follows the condensation method due to its higher yield and simpler reaction conditions .
化学反応の分析
Types of Reactions: Prednisolone metasulfobenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or hydrochloric acid in an organic solvent.
Major Products:
Oxidation: this compound can be oxidized to form various ketones and carboxylic acids.
Reduction: Reduction can yield alcohols and alkanes.
Substitution: Substitution reactions can produce a variety of esters and ethers.
科学的研究の応用
Inflammatory Bowel Disease (IBD)
Prednisolone metasulfobenzoate is particularly effective in managing IBD. Its formulation allows for targeted delivery to the intestinal mucosa, which is crucial in treating conditions like ulcerative colitis and Crohn's disease. The compound's pharmacological profile enables it to exert anti-inflammatory effects locally while reducing systemic absorption, thereby minimizing potential side effects associated with traditional corticosteroids .
- Clinical Studies : A clinical trial comparing PRED-MSB with standard prednisolone treatment demonstrated that PRED-MSB provided similar efficacy with significantly fewer side effects, highlighting its potential as a safer alternative for patients requiring corticosteroid therapy .
Localized Inflammatory Conditions
Beyond IBD, PRED-MSB has been formulated into mucoadhesive gels for the treatment of recurrent aphthous ulcers (canker sores). This formulation allows for prolonged contact with the affected mucosal surfaces, enhancing drug absorption and therapeutic outcomes .
Formulation Innovations
The development of PRED-MSB has led to innovative formulation strategies aimed at improving drug delivery and patient compliance:
- Controlled-Release Formulations : The use of enteric-coated pellets allows for the controlled release of PRED-MSB in the intestinal tract, ensuring that the drug is delivered effectively where it is needed most. This method also helps to avoid high peak concentrations that can lead to side effects .
- Mucoadhesive Gels : Recent studies have explored the use of mucoadhesive quatsomal gels loaded with PRED-MSB for localized treatment. These gels can adhere to mucosal surfaces, providing sustained drug release and enhancing therapeutic efficacy against localized lesions .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound suggests improved bioavailability at the site of action compared to traditional formulations:
- Reduced Systemic Absorption : Due to its formulation, PRED-MSB exhibits lower systemic absorption rates, which correlates with a reduced incidence of systemic side effects commonly associated with corticosteroid therapy .
- Efficacy in Clinical Settings : Clinical trials indicate that PRED-MSB can achieve therapeutic levels in the gastrointestinal tract while maintaining lower plasma concentrations, thus reducing adverse effects related to corticosteroid use .
Case Studies and Clinical Trials
Several case studies and clinical trials have been documented regarding the use of this compound:
作用機序
Prednisolone metasulfobenzoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells . This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins. Additionally, it reduces the activity of immune cells, thereby suppressing the immune response .
類似化合物との比較
Prednisone: A precursor to prednisolone, used for similar therapeutic purposes but requires conversion to prednisolone in the liver.
Hydrocortisone: Another glucocorticoid with similar anti-inflammatory properties but a shorter duration of action.
Dexamethasone: A more potent glucocorticoid with a longer duration of action and higher anti-inflammatory activity.
Uniqueness: Prednisolone metasulfobenzoate is unique due to its specific chemical structure, which allows for targeted delivery and reduced systemic absorption. This property makes it particularly effective for localized treatment of inflammatory conditions, such as ulcerative colitis .
生物活性
Prednisolone metasulfobenzoate (PMSBS) is a synthetic corticosteroid derived from prednisolone, designed for targeted delivery primarily in the treatment of inflammatory bowel diseases (IBD), particularly ulcerative colitis. Its formulation aims to minimize systemic side effects while maintaining therapeutic efficacy.
PMSBS acts by modulating the immune response and exhibiting anti-inflammatory properties. The compound is designed to release its active ingredient in the colon, where it exerts localized effects, thereby reducing the incidence of systemic side effects typically associated with corticosteroids.
Pharmacokinetics
The pharmacokinetic profile of PMSBS indicates that it has a unique absorption mechanism, primarily targeting the colon. This localized delivery system is achieved through a starch coating that is selectively degraded by colonic bacteria, ensuring that the active compound reaches the site of action without significant systemic absorption .
Clinical Studies
Several clinical trials have evaluated the efficacy and safety of PMSBS compared to traditional corticosteroids. A notable study involved a double-blind randomized trial comparing oral this compound (Predocol) with conventional tapering doses of oral prednisolone for patients with active ulcerative colitis.
Study Design
- Participants: 181 patients with active ulcerative colitis.
- Groups:
- Predocol 40 mg/day
- Predocol 60 mg/day
- Conventional prednisolone tapering regimen
Results
- Efficacy:
- Remission rates at 2 months were:
- Predocol 40 mg: 46%
- Predocol 60 mg: 28%
- Tapering prednisolone: 41%
- Remission rates at 2 months were:
- Side Effects:
- Visual analogue scale (VAS) for steroid-related side effects showed significantly fewer adverse effects in the Predocol groups compared to traditional prednisolone.
- VAS scores at 2 months:
- Predocol 40 mg: 8.1 cm
- Predocol 60 mg: 8.1 cm
- Tapering prednisolone: 6.7 cm (P = 0.01)
- VAS scores at 2 months:
- Visual analogue scale (VAS) for steroid-related side effects showed significantly fewer adverse effects in the Predocol groups compared to traditional prednisolone.
- Mood Changes:
- Mood alterations were reported in:
- 43% of patients on prednisolone
- Only 8% on Predocol 40 mg (P = 0.001)
- Mood alterations were reported in:
These findings suggest that while PMSBS maintains comparable efficacy to conventional treatments, it significantly reduces the risk of adverse effects associated with systemic corticosteroid therapy .
Comparative Efficacy Table
Treatment Group | Remission Rate at 2 Months | VAS Score for Side Effects | Mood Changes (%) |
---|---|---|---|
Predocol 40 mg | 46% | 8.1 cm | 8% |
Predocol 60 mg | 28% | 8.1 cm | N/A |
Tapering Prednisolone | 41% | 6.7 cm | 43% |
Safety Profile
This compound has been shown to have a favorable safety profile due to its targeted delivery system. The reduced systemic absorption leads to fewer side effects, making it a viable alternative for patients who are sensitive to traditional corticosteroid therapies.
Adverse Effects
While PMSBS is generally well-tolerated, some patients may still experience mild side effects typical of corticosteroids, such as gastrointestinal discomfort or transient mood changes. However, these occurrences are significantly lower compared to conventional treatments .
特性
IUPAC Name |
3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O9S/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36)/t20-,21-,22-,24+,26-,27-,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKSUFYQOHQCMM-YGZHYJPASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)O)O)CCC5=CC(=O)C=CC35C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)O)O)CCC5=CC(=O)C=C[C@]35C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
630-67-1 (mono-hydrochloride salt) | |
Record name | Prednisolone metasulfobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20190432 | |
Record name | Prednisolone metasulfobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3694-41-5, 39175-74-1 | |
Record name | Prednisolone metasulfobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisolone metasulfobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039175741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisolone metasulfobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SR3YX73FW2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR3YX73FW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。